Benzyldimethyltetradecylammonium-d7 Chloride
CAS No.: 1219178-72-9
Cat. No.: VC0196735
Molecular Formula: C23H35ND7·Cl
Molecular Weight: 375.08
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1219178-72-9 |
---|---|
Molecular Formula | C23H35ND7·Cl |
Molecular Weight | 375.08 |
IUPAC Name | [dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-tetradecylazanium;chloride |
Standard InChI | InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D,22D2; |
SMILES | CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Appearance | White to Off-White Solid |
Melting Point | 58-59 °C |
Chemical Structure and Nomenclature
Benzyldimethyltetradecylammonium-d7 Chloride belongs to the broader class of quaternary ammonium compounds, specifically the benzalkonium chlorides. The compound features a positively charged nitrogen atom bonded to three alkyl groups (two methyl groups and one tetradecyl chain) and a benzyl group that contains seven deuterium atoms instead of the standard hydrogen atoms. The counterion is chloride, balancing the permanent positive charge on the nitrogen.
Chemical Identifiers
The compound is precisely identified through various systematic naming conventions and numerical identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of Benzyldimethyltetradecylammonium-d7 Chloride
Identifier Type | Value |
---|---|
CAS Number | 1219178-72-9 |
Molecular Formula | C₂₃H₃₅ClD₇N |
IUPAC Name | [Dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-tetradecylazanium chloride |
Unlabeled CAS Number | 139-08-2 |
PubChem CID | 46780728 |
Parent Compound CID | 46780729 |
The compound has several synonyms including Zephiramine-d7, Arquad DM 14B90-d7, Cation M 2-100R-d7, Dibactol-d7, Zeph-d7, Cyncal-d7, and Myristalkonium-d7 Chloride .
Structural Representation
The molecular structure features a quaternary ammonium center with a tetradecyl (C₁₄) chain, two methyl groups, and a benzyl group containing seven deuterium atoms (two at the methylene position and five on the aromatic ring). The structural characteristics can be represented through various chemical notations:
Table 2: Structural Notations
Notation Type | Representation |
---|---|
SMILES | CCCCCCCCCCCCCCN+(C)CC1=CC=CC=C1.[Cl-] |
InChI | InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D,22D2; |
The deuterium labeling pattern specifically includes five deuterium atoms on the aromatic ring (positions 2,3,4,5,6) and two deuterium atoms on the methylene carbon connecting the benzyl group to the nitrogen atom .
Physical and Chemical Properties
Benzyldimethyltetradecylammonium-d7 Chloride possesses distinctive physical and chemical properties that influence its behavior in various applications and analytical procedures.
Basic Physical Properties
The compound exists as a solid at room temperature with specific physical characteristics outlined in Table 3.
Table 3: Physical Properties
Property | Value |
---|---|
Molecular Weight | 375.08 g/mol |
Physical State | Solid |
Melting Point | 58-59°C |
Boiling Point | Not available |
Density | Not available |
Color | White to off-white |
Exact Mass | 374.345 |
The melting point range of 58-59°C indicates the compound's thermal stability range, which is important for storage and handling considerations .
Solubility and Surface Properties
Like its non-deuterated analog, Benzyldimethyltetradecylammonium-d7 Chloride demonstrates good water solubility due to its ionic nature, with the hydrophilic quaternary ammonium head and the hydrophobic tetradecyl chain contributing to its amphiphilic character. This amphiphilic nature enables the compound to:
-
Form micelles in aqueous solutions above a critical concentration
-
Reduce interfacial tension between water and hydrophobic substances
Synthesis and Preparation
The synthesis of Benzyldimethyltetradecylammonium-d7 Chloride typically involves deuterium incorporation into the benzyl portion of the molecule.
Applications and Uses
Benzyldimethyltetradecylammonium-d7 Chloride serves multiple purposes across scientific and industrial applications.
Analytical Applications
The primary application of this deuterium-labeled compound is in analytical chemistry, where it serves as:
-
An internal standard for quantitative analysis of benzalkonium compounds in environmental, pharmaceutical, and consumer product samples
-
A reference standard for mass spectrometry, allowing differentiation between exogenous and endogenous compounds
-
A tracer compound in metabolic studies and environmental fate analyses
The seven deuterium atoms create a mass shift that allows clear differentiation from the non-labeled analog in mass spectrometric analysis, making it valuable for quantitative determination in complex matrices.
Research Applications
In research settings, Benzyldimethyltetradecylammonium-d7 Chloride is employed for:
-
Studying the antimicrobial mechanisms of quaternary ammonium compounds
-
Investigating the biodegradation pathways of benzalkonium compounds
-
Tracing the environmental persistence and distribution of quaternary ammonium disinfectants
-
Serving as a phase-transfer catalyst in deuterium-labeled form for specialized synthetic applications
Comparison with Non-Deuterated Analog
Understanding the similarities and differences between Benzyldimethyltetradecylammonium-d7 Chloride and its non-deuterated counterpart is important for analytical and research applications.
Structural Comparison
Table 4: Comparison with Non-Deuterated Analog
Property | Benzyldimethyltetradecylammonium Chloride | Benzyldimethyltetradecylammonium-d7 Chloride |
---|---|---|
CAS Number | 139-08-2 | 1219178-72-9 |
Molecular Formula | C₂₃H₄₂ClN | C₂₃H₃₅ClD₇N |
Molecular Weight | 368.04 g/mol | 375.08 g/mol |
Mass Difference | - | +7.04 g/mol |
Deuteration Sites | None | 5 on aromatic ring, 2 on methylene |
The mass difference of approximately 7 atomic mass units allows clear distinction in mass spectrometric analysis while maintaining essentially identical chemical behavior in most applications .
Chemical and Physical Property Differences
While deuteration causes minimal changes to most physical and chemical properties, subtle differences may include:
-
Slightly higher molecular weight (375.08 vs. 368.04 g/mol)
-
Potential minor differences in melting point
-
Slight differences in reaction rates due to kinetic isotope effects
-
Distinguishable spectroscopic properties, particularly in NMR and mass spectrometry
These differences are typically negligible for most applications but become crucial in analytical contexts where isotopic discrimination is the primary objective.
Research Findings and Applications
Current research utilizing Benzyldimethyltetradecylammonium-d7 Chloride spans multiple scientific disciplines.
Analytical Method Development
The compound has been instrumental in developing sensitive and specific analytical methods for:
-
Quantifying benzalkonium compounds in environmental samples
-
Monitoring quaternary ammonium compound residues in consumer products
-
Studying the fate of disinfectants in wastewater treatment processes
-
Validating cleaning protocols in pharmaceutical and medical settings
Environmental Persistence Studies
Research indicates that quaternary ammonium compounds like benzalkonium chlorides have significant environmental persistence, making labeled analogs crucial for tracking their environmental fate. The deuterium-labeled compound allows researchers to:
-
Distinguish between naturally occurring and anthropogenic quaternary ammonium compounds
-
Track biodegradation pathways and transformation products
Parameter | Recommendation |
---|---|
Temperature | 2-8°C (refrigerated) |
Container | Tightly closed, original container |
Atmosphere | Inert (to prevent oxidation) |
Light Exposure | Protect from light |
Humidity | Low humidity environment |
Adhering to these storage conditions ensures maximum stability and extends the shelf life of the compound for analytical and research applications .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume